molecular formula C10H10Br2O B15259856 3-Bromo-4-(2-bromophenyl)butan-2-one

3-Bromo-4-(2-bromophenyl)butan-2-one

Cat. No.: B15259856
M. Wt: 305.99 g/mol
InChI Key: BIRONUHIQFHSBH-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-bromophenyl)butan-2-one is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of butanone, featuring two bromine atoms attached to the phenyl and butanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-bromophenyl)butan-2-one can be achieved through several methods. One common approach involves the bromination of 4-phenylbutan-2-one. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-bromophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

3-Bromo-4-(2-bromophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of brominated drugs with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-bromophenyl)butan-2-one involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in various chemical processes. The pathways involved may include the formation of intermediates that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-butanone: A simpler brominated butanone derivative with similar reactivity.

    4-(2-Bromophenyl)-2-butanone: Another brominated phenylbutanone with different substitution patterns.

    2-Bromo-4-phenylbutan-2-one: A positional isomer with bromine at different positions.

Uniqueness

3-Bromo-4-(2-bromophenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of two bromine atoms enhances its potential for diverse transformations and applications in various fields.

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

3-bromo-4-(2-bromophenyl)butan-2-one

InChI

InChI=1S/C10H10Br2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3

InChI Key

BIRONUHIQFHSBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1Br)Br

Origin of Product

United States

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